Dibutyltin benzoate

Description

Properties

Molecular Formula |

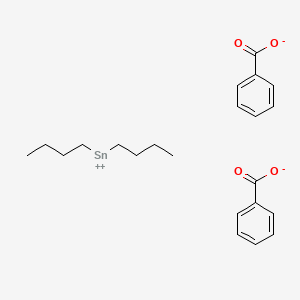

C22H28O4Sn |

|---|---|

Molecular Weight |

475.2 g/mol |

IUPAC Name |

dibutyltin(2+);dibenzoate |

InChI |

InChI=1S/2C7H6O2.2C4H9.Sn/c2*8-7(9)6-4-2-1-3-5-6;2*1-3-4-2;/h2*1-5H,(H,8,9);2*1,3-4H2,2H3;/q;;;;+2/p-2 |

InChI Key |

LHFURYICKMKJHJ-UHFFFAOYSA-L |

Canonical SMILES |

CCCC[Sn+2]CCCC.C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Dibutyltin Benzoate Derivatives

Established Synthetic Pathways for Dibutyltin (B87310) Benzoate (B1203000) Derivatives

Several established methods exist for the synthesis of dibutyltin benzoate derivatives, utilizing readily available organotin compounds as starting materials.

Reaction of Dibutyltin Oxide with Benzoic Acid and its Functionalized Analogues

A common and widely reported method for synthesizing dibutyltin carboxylates, including benzoate derivatives, involves the reaction between dibutyltin(IV) oxide and the corresponding carboxylic acid. This condensation reaction typically yields the organotin carboxylate and water. core.ac.uk The reaction can be represented generally as:

(n-Bu)₂SnO + 2 RCOOH → (n-Bu)₂Sn(OOCR)₂ + H₂O

where R represents a phenyl group (for benzoic acid) or a functionalized phenyl group.

Studies have demonstrated the synthesis of dibutyltin(IV) complexes with various functionalized benzoic acids, such as 4-chlorobenzoic acid, 3-nitrobenzoic acid, and 2-, 3-, and 4-hydroxybenzoic acid, by reacting them with dibutyltin(IV) oxide. orientjchem.orgresearchgate.netresearchgate.net For instance, dibutyltin(IV) di-4-chlorobenzoate was successfully synthesized by reacting dibutyltin(IV) oxide with 4-chlorobenzoic acid. orientjchem.org Similarly, dibutyltin(IV) di-2-hydroxybenzoate, dibutyltin(IV) di-3-hydroxybenzoate, and dibutyltin(IV) di-4-hydroxybenzoate were prepared by reacting dibutyltin(IV) oxide with the respective hydroxybenzoic acids. researchgate.net

The reaction is often carried out by refluxing the reactants in a suitable solvent, with the removal of water often facilitated by techniques such as using a Dean-Stark apparatus or adding molecular sieves. core.ac.uktandfonline.com

Synthesis from Dibutyltin Dichloride and Related Organotin Halides

Another significant route to this compound derivatives involves starting from dibutyltin dichloride. This method typically proceeds via an intermediate dibutyltin(IV) oxide or hydroxide (B78521) species. orientjchem.orgunila.ac.idugm.ac.idugm.ac.id

A reported procedure involves the reaction of dibutyltin(IV) dichloride with sodium hydroxide to form an intermediate, followed by the reaction of this intermediate with benzoic acid. unila.ac.idugm.ac.idunila.ac.id The initial step involves the formation of dibutyltin(IV) oxide or dihydroxide from dibutyltin dichloride. orientjchem.orgugm.ac.idjocpr.com

(n-Bu)₂SnCl₂ + 2 NaOH → (n-Bu)₂SnO (or (n-Bu)₂Sn(OH)₂) + 2 NaCl (or H₂O + NaCl)

Subsequently, the reaction with benzoic acid or its derivative takes place, similar to the method described in Section 2.1.1. unila.ac.idugm.ac.idugm.ac.id

(n-Bu)₂SnO (or (n-Bu)₂Sn(OH)₂) + 2 RCOOH → (n-Bu)₂Sn(OOCR)₂ + H₂O

This two-step approach has been successfully applied to synthesize dibutyltin(IV) dibenzoate and dibutyltin(IV) di-4-chlorobenzoate. orientjchem.orgunila.ac.id

Advanced Synthetic Strategies for Novel this compound Structures

The synthesis of novel this compound structures often involves utilizing functionalized benzoic acid ligands with more complex structures or incorporating additional coordinating groups. Research has focused on synthesizing dibutyltin(IV) complexes with ligands derived from azo-carboxylic acids, such as those obtained from the reaction of aminobenzoic acids with naphthols. tandfonline.comresearcher.liferesearchgate.net These ligands can coordinate to the tin center through both the carboxylate group and other functional groups like azo or hydroxyl groups, leading to diverse coordination geometries and potentially novel structures. tandfonline.comresearcher.life

Studies have reported the synthesis of tetranuclear dibutyltin(IV) complexes with azo-carboxylates, exhibiting complex Sn-O core structures. tandfonline.comresearcher.life These advanced strategies often require careful control of stoichiometry and reaction conditions to achieve the desired complex architecture.

Optimization of Reaction Conditions for High Purity and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound derivatives. Factors such as reaction temperature, reaction time, and the choice of solvent system play significant roles.

Role of Solvent Systems and Reaction Media

The choice of solvent can influence the reaction pathway and the final product. For instance, the use of methanol (B129727) in the synthesis from dibutyltin dichloride facilitates the initial reaction to form the intermediate. orientjchem.orgunila.ac.idugm.ac.id In condensation reactions with dibutyltin oxide, solvents like toluene (B28343) that allow for azeotropic removal of water can drive the reaction to completion. tandfonline.comijcce.ac.ir

Detailed studies on the effect of different solvent systems on the yield and purity of specific this compound derivatives could provide valuable insights for further optimization.

Table 1: Examples of Synthetic Procedures and Yields

| Precursor | Benzoic Acid Derivative | Solvent | Reaction Conditions | Product | Reported Yield | Reference |

| (n-Bu)₂SnCl₂ | Benzoic acid | Methanol | Reflux, 4 hours, 60-70°C | (n-Bu)₂Sn(OOCC₆H₅)₂ | > 90% | unila.ac.id |

| (n-Bu)₂SnCl₂ | 4-Chlorobenzoic acid | Methanol | Reflux, 4 hours, 60-70°C | (n-Bu)₂Sn(OOCC₆H₄Cl)₂ | > 90% | orientjchem.org |

| (n-Bu)₂SnO | Functionalized benzoic acid | Toluene | Reflux, 5 hours | Dibutyltin(IV) complex | 42% | ijcce.ac.ir |

| (n-Bu)₂SnO | 3-(2-hydroxynaphthylazo) benzoic acid | Toluene | Reflux, 6 hours | Tetranuclear dibutyltin(IV) complex | Not specified | tandfonline.com |

| (n-Bu)₂SnO | 4-hydroxybenzoic acid | Not specified | Not specified | Dibutyltin(IV) di-4-hydroxybenzoate | Not specified | researchgate.net |

Note: Yields and conditions may vary depending on the specific functionalized benzoic acid used.

Table 2: Characterization Techniques for this compound Derivatives

| Technique | Purpose | Reference |

| Elemental Analysis | Confirmation of elemental composition | unila.ac.idugm.ac.idijcce.ac.ir |

| IR Spectroscopy | Identification of functional groups (e.g., C=O, Sn-O) | orientjchem.orgunila.ac.idijcce.ac.ir |

| UV-Vis Spectroscopy | Electronic transitions, structural insights | orientjchem.orgunila.ac.idijcce.ac.ir |

| ¹H NMR Spectroscopy | Elucidation of proton environment | orientjchem.orgunila.ac.idijcce.ac.ir |

| ¹³C NMR Spectroscopy | Elucidation of carbon environment | orientjchem.orgunila.ac.idijcce.ac.ir |

| ¹¹⁹Sn NMR Spectroscopy | Information about the tin center coordination | tandfonline.comresearcher.lifeijcce.ac.ir |

| Mass Spectrometry | Determination of molecular weight | ijcce.ac.ir |

| X-ray Crystallography | Determination of solid-state molecular structure | tandfonline.comresearcher.liferesearchgate.net |

Temperature and Pressure Influence on Synthesis

Temperature plays a significant role in the synthesis of this compound derivatives, primarily by influencing reaction rates and solubility. Many synthetic procedures involve heating the reaction mixture to reflux temperature, which is the boiling point of the solvent being used at a given pressure unila.ac.idugm.ac.idgoogle.comunila.ac.idtubitak.gov.trijcce.ac.ir. For instance, reactions conducted in methanol may be refluxed around 60-62°C, while those in toluene might involve higher temperatures around 110°C, or even up to 150°C when using solvent mixtures like cyclohexanol (B46403) and o-xylene (B151617) unila.ac.idugm.ac.idgoogle.comunila.ac.idtubitak.gov.tr. The duration of heating can vary from less than an hour to several hours, depending on the specific reactants and scale of the reaction ugm.ac.idunila.ac.idgoogle.comunila.ac.idtubitak.gov.trijcce.ac.irnih.gov.

Pressure is primarily a factor during the isolation and purification stages, particularly when removing solvents. Evaporation of solvents is frequently performed under reduced pressure using a rotary evaporator to facilitate efficient removal and minimize potential decomposition of the product at higher temperatures google.comtubitak.gov.trnih.govnih.gov. While the synthesis itself is often carried out at atmospheric pressure, the subsequent processing steps may utilize reduced pressure.

Isolation and Purification Techniques (e.g., Recrystallization, Chromatography)

Following the synthesis, isolation and purification are crucial steps to obtain the desired this compound derivative in a pure form. Common isolation techniques include filtration to remove solid byproducts, such as salts formed during the reaction ugm.ac.idunila.ac.idugm.ac.idtubitak.gov.trnih.govnih.gov. After filtration, the solvent is typically removed, often by evaporation under reduced pressure google.comtubitak.gov.trnih.govnih.gov. The crude solid product is then dried, frequently in vacuo, to remove residual solvent unila.ac.idunila.ac.id.

Purification methods are employed to remove impurities from the crude product. Washing the solid with various solvents, such as water, methanol, diethyl ether, chloroform (B151607), and pet-ether, is a common initial purification step to dissolve and remove soluble impurities unila.ac.idtubitak.gov.trijcce.ac.ir.

Recrystallization is a widely used technique for purifying solid organic compounds, including organotin benzoates nih.govnku.eduyoutube.com. This method relies on the difference in solubility of the compound and its impurities in a suitable solvent or solvent mixture at different temperatures youtube.com. The crude product is dissolved in a minimum amount of hot solvent, and as the solution cools, the pure product crystallizes out, leaving the impurities in solution youtube.com. Solvent systems like chloroform and n-hexane have been reported for the recrystallization of related organotin carboxylates nih.gov. The crystallized product is then collected by filtration youtube.com.

Chromatography, particularly column chromatography, is another powerful purification technique that can be applied to organotin compounds nih.govrsc.org. This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase. While not explicitly detailed for this compound in all search results, it is a standard technique in organic synthesis for purifying reaction products and is mentioned in the context of purifying related organotin compounds nih.govrsc.org.

Together, these synthetic methodologies and purification techniques enable the preparation of this compound derivatives with varying degrees of purity, essential for their characterization and further study.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Dibutyltin (B87310) Benzoate (B1203000) Analysis

NMR spectroscopy is a cornerstone technique for the characterization of organotin compounds, offering detailed information on the organic ligands and the metallic center.

The ¹H and ¹³C NMR spectra of dibutyltin benzoate provide unambiguous evidence for the presence of both butyl and benzoate moieties.

The ¹H NMR spectrum displays characteristic signals for the aromatic protons of the benzoate ligand and the aliphatic protons of the butyl groups. The protons on the phenyl ring typically appear as multiplets in the aromatic region (approximately 7.3–8.1 ppm). The protons of the four-carbon butyl chains attached to the tin atom exhibit distinct signals, generally observed as a triplet for the terminal methyl (CH₃) group and multiplets for the three methylene (B1212753) (CH₂) groups.

The ¹³C NMR spectrum complements this analysis by showing distinct resonances for each carbon environment. The carboxylate carbon (COO) of the benzoate ligand is typically found in the range of 170–180 ppm. The aromatic carbons of the phenyl ring produce signals between 128 and 135 ppm. The carbons of the butyl groups are observed in the aliphatic region of the spectrum, with chemical shifts influenced by their proximity to the tin atom.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data are estimated based on typical values for organotin carboxylates and related structures.

| Group | Atom | Expected Chemical Shift (ppm) | Multiplicity |

| Benzoate | Aromatic C-H | 7.3 – 8.1 | Multiplet |

| Benzoate | Aromatic C | 128 – 135 | Singlet |

| Benzoate | C=O | 170 – 180 | Singlet |

| Butyl | Sn-CH₂- | 1.5 – 1.8 | Multiplet |

| Butyl | -CH₂- | 1.2 – 1.7 | Multiplet |

| Butyl | -CH₂- | 1.2 – 1.7 | Multiplet |

| Butyl | -CH₃ | 0.8 – 1.0 | Triplet |

| Butyl | Sn-C | 25 – 30 | Singlet |

| Butyl | -C- | 26 – 28 | Singlet |

| Butyl | -C- | 26 – 28 | Singlet |

| Butyl | -C- | 13 – 15 | Singlet |

¹¹⁹Sn NMR spectroscopy is a powerful and direct probe of the coordination number and geometry of the tin atom in organotin compounds. The chemical shift (δ) of ¹¹⁹Sn is highly sensitive to the electronic environment and the number of ligands bonded to the tin center.

For diorganotin dicarboxylates of the general formula R₂Sn(O₂CR')₂, which includes this compound, the ¹¹⁹Sn NMR spectrum in a non-coordinating solvent like chloroform (B151607) (CDCl₃) typically shows a single sharp resonance. The chemical shift for such compounds is generally observed in the range of -140 to -146 ppm. researchgate.net This specific chemical shift range is indicative of a tin atom with a coordination number greater than four. It is consistent with a six-coordinate geometry, specifically a skew-trapezoidal bipyramidal arrangement, where the two butyl groups occupy the axial positions and the two benzoate ligands act as bidentate chelating agents in the equatorial plane. researchgate.net

While solution-state NMR provides information on the monomeric species, solid-state NMR techniques, such as Cross-Polarization Magic-Angle Spinning (CP-MAS), are essential for understanding the structure of this compound in its crystalline state. Organotin carboxylates often exhibit different structures in the solid state compared to in solution. bath.ac.uk

Solid-state ¹¹⁹Sn NMR data for organotin carboxylates frequently reveal significant differences from their solution-state counterparts, often indicating intermolecular interactions that lead to polymeric structures. bath.ac.uk For this compound, a solid-state ¹¹⁹Sn NMR spectrum would likely show a different chemical shift than the -140 to -146 ppm range observed in solution. This change would suggest a modification in the tin atom's coordination environment, potentially arising from bridging carboxylate ligands that link adjacent dibutyltin units into a polymeric chain. Such a structural arrangement would increase the coordination number of the tin atom, which is reflected in the ¹¹⁹Sn chemical shift. bath.ac.ukupce.cz

Vibrational Spectroscopy for Functional Group and Bonding Analysis

Vibrational spectroscopy is instrumental in determining how the benzoate ligand coordinates to the tin atom.

The coordination mode of the carboxylate group (COO) to the tin atom can be elucidated by analyzing the positions of its asymmetric (νₐₛ(COO)) and symmetric (νₛ(COO)) stretching vibrations in the FT-IR spectrum. The difference between these two frequencies, Δν = [νₐₛ(COO) - νₛ(COO)], is a critical diagnostic parameter.

There are three primary coordination modes for a carboxylate ligand:

Monodentate: One oxygen atom of the carboxylate group is bonded to the tin atom.

Bidentate (Chelating): Both oxygen atoms of the same carboxylate group are bonded to the same tin atom.

Bridging: Each oxygen atom of the carboxylate group is bonded to a different tin atom, linking two metal centers.

The magnitude of Δν helps distinguish between these modes. A large Δν value (typically >200 cm⁻¹) is characteristic of a monodentate coordination, whereas a smaller Δν value (typically <150 cm⁻¹) suggests a bidentate or bridging mode. For this compound, where structural studies suggest a bidentate chelating arrangement in its monomeric form, the Δν value is expected to be relatively small, confirming that both carboxylate oxygens are coordinated to the central tin atom.

Table 2: Correlation of Carboxylate Coordination Mode with FT-IR Frequency Separation (Δν)

| Coordination Mode | Description | Typical Δν (cm⁻¹) |

| Monodentate | One Sn-O bond | > 200 |

| Bidentate (Chelating) | Two Sn-O bonds to the same Sn atom | < 150 |

| Bridging | Two Sn-O bonds to different Sn atoms | < 150 |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathways

Mass spectrometry is used to confirm the molecular weight of this compound and to investigate its fragmentation patterns, which provides further structural confirmation. The molecular ion peak [M]⁺ may be observed, though in many organotin compounds it can be weak or absent.

The fragmentation of this compound is dominated by the sequential loss of the butyl and benzoate groups from the tin center. Common fragmentation pathways include:

Loss of a butyl radical: The cleavage of a tin-carbon bond results in the formation of the [M - C₄H₉]⁺ ion. This is often a prominent peak in the spectrum.

Loss of a benzoate radical: Cleavage of the tin-oxygen bond can lead to the [M - OCOC₆H₅]⁺ ion.

Formation of tin-containing fragments: A series of peaks corresponding to Sn-containing ions after the loss of one or both benzoate groups and varying numbers of butyl groups (or fragments thereof, like butene) are typically observed.

Formation of organic fragments: A strong peak at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, is expected from the cleavage of the carboxylate group. A peak at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺, may also be observed.

Table 3: Plausible Mass Spectrometry Fragmentation for this compound (C₂₂H₂₈O₄Sn)

| m/z (for ¹²⁰Sn) | Proposed Fragment Ion | Neutral Loss |

| 419 | [Sn(C₄H₉)(OCOC₆H₅)₂]⁺ | •C₄H₉ |

| 355 | [Sn(C₄H₉)₂(OCOC₆H₅)]⁺ | •OCOC₆H₅ |

| 299 | [Sn(C₄H₉)(OCOC₆H₅)]⁺ | •C₄H₉, •OCOC₆H₅ |

| 105 | [C₆H₅CO]⁺ | •Sn(C₄H₉)₂(OCOC₆H₅) |

| 77 | [C₆H₅]⁺ | CO, •Sn(C₄H₉)₂(OCOC₆H₅) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state shu.ac.uk. For organic compounds, these absorptions are typically restricted to functional groups, known as chromophores, that contain valence electrons of low excitation energy shu.ac.uktanta.edu.eg.

In the case of this compound, the primary chromophore is the benzoate ligand. This group contains a conjugated system where the π-electrons of the phenyl ring are in conjugation with the carbonyl group (C=O) shimadzu.com. This delocalization of electrons is responsible for the compound's characteristic UV absorption. The absorption of UV radiation in this molecule corresponds to two main types of electronic transitions: π → π* and n → π* shu.ac.uk.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of unsaturated systems, such as the aromatic ring and carbonyl group in the benzoate ligand uzh.ch. These transitions are typically high-energy and result in strong absorption bands shu.ac.uk. The extended conjugation in the benzoate moiety lowers the energy gap for the π - π* transition, bringing the absorption into the accessible UV range shimadzu.comlibretexts.org.

n → π Transitions:* These transitions occur when an electron from a non-bonding orbital (n), such as those on the oxygen atoms of the carboxylate group, is promoted to a π* anti-bonding orbital uzh.ch. These transitions are of lower energy compared to π → π* transitions and result in weaker absorption bands shu.ac.uk.

The absorption spectrum of the benzoate group is well-characterized; for instance, sodium benzoate shows a primary absorption peak at approximately 224 nm researchgate.net. While the fundamental electronic transitions in this compound are governed by the benzoate ligands, the coordination to the dibutyltin(IV) center can slightly modify the electronic environment. This interaction may cause a shift in the absorption maxima (λmax) to either a longer wavelength (bathochromic shift) or a shorter wavelength (hypsochromic shift) ijcce.ac.ir. A new absorption band may also appear due to ligand-to-metal charge transfer (LMCT), further confirming the coordination between the tin atom and the benzoate ligand ijcce.ac.ir.

| Chromophore | Electronic Transition | Typical Absorption Region (nm) | Relative Intensity |

|---|---|---|---|

| Benzoate (Aromatic Ring & C=O) | π → π | ~200 - 280 | High |

| Benzoate (Carbonyl Oxygen) | n → π | ~280 - 350 | Low |

| Dibutyltin-Benzoate Complex | Ligand-to-Metal Charge Transfer (LMCT) | Variable (e.g., > 400) | Variable |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental and indispensable technique for the characterization of a newly synthesized compound. It provides quantitative data on the percentages of the constituent elements by mass, which is then compared with the theoretical values calculated from the proposed molecular formula. This comparison is crucial for verifying the stoichiometric composition and assessing the purity of the sample rsc.orgcore.ac.uk.

For this compound, with the molecular formula C₂₂H₂₈O₄Sn, the theoretical elemental composition can be calculated based on the atomic masses of carbon (C), hydrogen (H), oxygen (O), and tin (Sn) nih.govamericanelements.com. The experimental values, determined using an elemental analyzer, must closely match these theoretical percentages to confirm the compound's identity. Typically, a deviation of ±0.4% between the found and calculated values is considered acceptable and confirms the successful synthesis and purity of the compound. This analytical method is a standard procedure in the characterization of dibutyltin(IV) complexes to ensure their formulation is correct rsc.orgcore.ac.ukresearchgate.net.

| Element | Symbol | Theoretical Percentage (%) | Experimental (Found) Percentage (%) |

|---|---|---|---|

| Carbon | C | 55.61 | Expected to be within ±0.4% of theoretical value |

| Hydrogen | H | 5.94 | Expected to be within ±0.4% of theoretical value |

| Oxygen | O | 13.47 | Typically calculated by difference |

| Tin | Sn | 24.98 | Confirms the presence and proportion of the metal center |

X Ray Crystallography and Solid State Structural Investigations of Dibutyltin Benzoate

Single-Crystal X-ray Diffraction Studies of Dibutyltin (B87310) Benzoate (B1203000) Complexes

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural data for crystalline materials, offering precise bond lengths, bond angles, and details of intermolecular interactions. The crystal structure of bis(benzoato-κO)dibutyltin(IV), also known as dibutyltin dibenzoate, reveals a complex and fascinating coordination environment around the central tin atom.

The coordination geometry at the tin atom in dibutyltin benzoate is best described as a significantly distorted octahedron. In this arrangement, the two carbon atoms from the n-butyl groups and two oxygen atoms from the two benzoate ligands form the equatorial plane, while the other two oxygen atoms from the benzoate ligands occupy the axial positions. This leads to a C2O4 coordination sphere around the tin atom.

Alternatively, the geometry can be viewed as a skew-trapezoidal bipyramidal arrangement. This description considers the four oxygen atoms as forming a trapezoid in the equatorial plane with the two butyl groups in the axial positions. Another approximation describes the coordination sphere as a compressed tetragonal disphenoid.

The key bond angles that define this distorted geometry include the C-Sn-C angle, which is significantly opened from the ideal tetrahedral angle, and the O-Sn-O angles within the chelating benzoate ligands, which are constrained by the bite of the carboxylate group.

| Parameter | Value |

|---|---|

| Sn-O (stronger bond) | ~2.12 - 2.14 Å |

| Sn-O (weaker bond) | ~2.48 - 2.51 Å |

| Sn-C | ~2.12 - 2.13 Å |

| C-Sn-C Angle | ~148.2° |

| O-Sn-O Angle (chelating) | ~82.0° |

In the solid state, the benzoate ligands in this compound exhibit an unsymmetrical bidentate (anisobidentate) coordination mode. Each benzoate group chelates the tin atom through both of its oxygen atoms. However, the two Sn-O bond distances for each benzoate ligand are significantly different. One oxygen atom forms a relatively short, strong covalent bond with the tin atom, while the second oxygen atom forms a longer, weaker dative bond.

Beyond the molecular structure, single-crystal X-ray diffraction reveals how individual molecules of this compound interact to form a larger supramolecular architecture. In the crystalline state, the compound forms centrosymmetric dimeric units.

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification and Crystallinity

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of bulk crystalline materials. It is used to identify the crystalline phases present in a sample, assess its purity, and determine the degree of crystallinity.

While single-crystal X-ray diffraction provides the detailed structure of a single crystal, PXRD provides information about the bulk material, confirming that the structure determined from a single crystal is representative of the entire sample. The PXRD pattern is a fingerprint of the crystalline solid, with the positions and intensities of the diffraction peaks being characteristic of the crystal lattice.

Specific, publicly available powder X-ray diffraction data for this compound is limited in the reviewed scientific literature. However, for organotin compounds in general, PXRD is routinely used to confirm the identity and purity of synthesized batches. A calculated PXRD pattern can be generated from the single-crystal X-ray diffraction data, and comparison with an experimental PXRD pattern of a bulk sample would serve to confirm the phase purity. Any significant discrepancies between the calculated and experimental patterns could indicate the presence of impurities or a different crystalline phase.

Correlation of Solid-State Structures with Solution-Phase Conformations and Reactivity

The structure of a compound in the solid state does not always reflect its behavior in solution. For organotin carboxylates, it is common for the coordination number of the tin atom to change upon dissolution. The relatively weak Sn-O dative bonds that are present in the solid-state structure can be broken in solution, leading to different species.

In the case of this compound, the dimeric structure observed in the solid state, which is held together by weak intermolecular Sn···O interactions, is likely to dissociate in non-coordinating solvents. Furthermore, the weaker intramolecular Sn-O bonds of the unsymmetrically bidentate benzoate ligands may also break, leading to a lower coordination number at the tin center.

Spectroscopic techniques, particularly ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for probing the structure of organotin compounds in solution. The ¹¹⁹Sn NMR chemical shift is highly sensitive to the coordination number and geometry of the tin atom. For many diorganotin dicarboxylates, a five- or even four-coordinate species is observed in solution, in contrast to the six- or seven-coordinate environment in the solid state. This suggests a dynamic equilibrium between different coordinated species in solution.

The lability of the tin-carboxylate bond is also a key factor in the reactivity of this compound. As a catalyst, for example in esterification or urethane (B1682113) formation reactions, the ability of the benzoate ligand to dissociate and create a vacant coordination site on the tin atom is crucial for substrate binding and activation. The solid-state structure provides a starting point for understanding the potential coordination sites, but the dynamic nature of the compound in solution ultimately governs its reactivity. Studies on related dibutyltin carboxylates have shown that the solid-state structure can be retained in solution, or it can dissociate, depending on the nature of the carboxylate ligand and the solvent.

Computational Chemistry and Theoretical Modeling of Dibutyltin Benzoate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. It offers a balance between computational cost and accuracy, making it suitable for organometallic complexes. DFT calculations on dibutyltin(IV) complexes with aromatic carboxylic acids, which are structurally similar to dibutyltin (B87310) benzoate (B1203000), provide valuable insights into their molecular structures, energies, and electronic properties. citedrive.comshd-pub.org.rs Typically, these calculations employ hybrid functionals like B3LYP in combination with appropriate basis sets, such as LANL2DZ for the tin atom and 6-311G(d,p) for other atoms, to accurately model the system. tandfonline.com

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For dibutyltin(IV) complexes, DFT calculations are used to find the optimized molecular structures, revealing distortions in bond lengths and angles that arise from electronic and steric effects. citedrive.comshd-pub.org.rs

In related diorganotin(IV) complexes, the geometry around the central tin atom is often found to be a distorted octahedral or trigonal bipyramidal shape. nih.govresearchgate.net For a hypothetical dibutyltin benzoate molecule, DFT optimization would provide precise data on key structural parameters. The expected bond lengths and angles around the tin center, based on studies of similar dibutyltin carboxylates, are crucial for understanding its coordination environment.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | Sn-O (Covalent) | ~2.10 - 2.25 |

| Sn-O (Coordinate) | ~2.40 - 2.60 | |

| Sn-C (Butyl) | ~2.15 - 2.20 | |

| Bond Angle (°) | O-Sn-O | ~150 - 170 |

| C-Sn-C | ~125 - 140 | |

| O-Sn-C | ~90 - 105 |

Note: The values in this table are illustrative, based on published data for structurally similar diorganotin(IV) dicarboxylates, as specific optimized geometry for this compound was not available in the searched literature.

Conformational analysis, which involves studying the different spatial arrangements of a molecule (conformers) and their relative energies, is also a key aspect. This would involve rotating the butyl and benzoate groups to identify the most stable conformer and the energy barriers between different conformations.

DFT calculations are a reliable tool for predicting spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental assignments.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated from the optimized geometry. These computed frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation. scirp.org Comparing the calculated infrared (IR) and Raman spectra with experimental data helps in assigning the observed vibrational modes to specific molecular motions, such as Sn-O and Sn-C stretches. nih.govmdpi.com For instance, the characteristic stretching frequencies for the carboxylate group (asymmetric and symmetric ν(COO)) are sensitive to its coordination mode, and DFT can help elucidate this.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is effective for predicting NMR chemical shifts (¹H, ¹³C, and ¹¹⁹Sn). nih.gov Theoretical chemical shifts for this compound would be calculated and correlated with experimental values. Such a comparison is crucial for confirming the molecular structure in solution. The ¹¹⁹Sn NMR chemical shift is particularly informative about the coordination number of the tin atom.

| Coordination Number | Typical Experimental ¹¹⁹Sn Shift (ppm) | Typical Calculated ¹¹⁹Sn Shift (ppm) |

|---|---|---|

| 4 | +200 to -60 | Correlates with experimental |

| 5 | -90 to -190 | Correlates with experimental |

| 6 | -210 to -400 | Correlates with experimental |

Note: This table illustrates the general correlation between coordination number and ¹¹⁹Sn NMR chemical shifts in organotin compounds. Specific calculated values for this compound are not available in the cited sources.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic properties and reactivity of a molecule. citedrive.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is an important indicator of chemical stability and reactivity. nih.gov

For dibutyltin carboxylate systems, DFT calculations are used to determine the energies of these orbitals and analyze their spatial distribution. tandfonline.comnih.gov This analysis reveals where electronic charge is concentrated and which parts of the molecule are likely to be involved in electronic transitions. A smaller HOMO-LUMO gap generally suggests a more reactive molecule. nih.gov From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |

| Electrophilicity Index (ω) | μ² / 2η | Measures the ability to accept electrons. |

Time-Dependent DFT (TD-DFT) calculations can further be employed to predict electronic absorption spectra (UV-Vis), providing information on electronic transitions between molecular orbitals.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For a system like this compound, MD could be used to investigate its behavior in different environments, such as in solution or interacting with a polymer matrix.

Although specific MD studies on this compound were not found, this technique is applied to organotin compounds to understand their interaction with biological systems, such as proteins. americanelements.com Such simulations can reveal how the compound binds to active sites, the role of intermolecular forces like van der Waals and electrostatic interactions, and the influence of solvent molecules. americanelements.com An MD simulation of this compound could provide insights into its conformational flexibility, diffusion in a solvent, and interactions with other molecules, which is particularly relevant for understanding its role as a catalyst or stabilizer.

Quantum Chemical Analysis of Reactivity, Bonding, and Intermolecular Interactions

Quantum chemical methods provide a deeper understanding of the nature of chemical bonds and intermolecular forces. For this compound, a key area of interest is the nature of the tin-oxygen (Sn-O) and tin-carbon (Sn-C) bonds. Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule, offering a quantitative picture of bonding. tandfonline.com

This analysis can clarify the degree of covalent versus ionic character in the Sn-O bonds of the benzoate ligands. In similar dibutyltin complexes, the bonding between the tin atom and the carbonyl oxygen is often found to be a weak coordinate bond, while the bond to the other hydroxamic oxygen is strongly covalent. nih.gov

Furthermore, the analysis of the Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution around the molecule. The MEP map identifies electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. This provides a powerful visual tool for predicting the reactive sites of the molecule. researchgate.net

Theoretical Studies of Catalytic Reaction Mechanisms Involving this compound

Dibutyltin compounds are widely used as catalysts, for example, in the production of polyurethanes. nih.gov While specific theoretical studies on the catalytic mechanism of this compound are not prominent in the literature, computational studies on related organotin catalysts, like dibutyltin oxide, provide a model for how such investigations could be conducted.

Theoretical studies can elucidate the step-by-step mechanism of a catalytic cycle. This involves identifying the structures of reactants, transition states, intermediates, and products. By calculating the energy at each point along the reaction pathway, an energy profile can be constructed, revealing the activation energies and the rate-determining step of the reaction. For a catalytic process involving this compound, DFT calculations would be used to:

Model the coordination of reactants (e.g., an alcohol and an isocyanate for polyurethane formation) to the tin center.

Locate the transition state structures for the key bond-forming steps.

Determine the energetics of catalyst regeneration.

Such studies are crucial for optimizing reaction conditions and designing more efficient catalysts based on a fundamental understanding of their mechanism at the molecular level.

Catalytic Applications and Mechanistic Investigations in Organic Synthesis

Dibutyltin (B87310) Benzoate (B1203000) as a Catalyst in Polymerization Reactions

Organotin carboxylates, including dibutyltin benzoate, are recognized for their role in polymerization processes. They are particularly effective in reactions involving ester linkages, such as ring-opening polymerization and polycondensation.

This compound is anticipated to be an effective catalyst for the Ring-Opening Polymerization (ROP) of cyclic esters, such as ε-caprolactone and lactides, to produce biodegradable aliphatic polyesters. nih.govmdpi.comfrontiersin.org The utility of related organotin compounds in this capacity is well-documented; for instance, dibutyltin(IV) maleate (B1232345) has been successfully employed as an initiator for the ROP of ε-caprolactone. researchgate.net The general mechanism for ROP catalyzed by metal complexes involves the coordination of the cyclic ester to the metal center, which facilitates nucleophilic attack and subsequent ring opening. nih.gov This process is crucial for producing polymers with controlled molecular weights and narrow polydispersity, which are desirable for biomedical applications. mdpi.comnsf.gov

In the context of coordination-insertion polymerization, the catalyst can also serve as the initiator from which the polymer chain grows. tcichemicals.com Dibutyltin compounds can function in this dual role. For example, dibutyltin(IV) maleate acts as an effective initiator in the ROP of ε-caprolactone, where the polymerization proceeds via the insertion of monomers into the tin-alkoxide bond. researchgate.net It is proposed that this compound behaves similarly. The initiation step involves the opening of the first monomer ring, which then becomes covalently bonded to the tin center, creating an active species ready for propagation. This is distinct from radical initiators, which generate free radicals to start polymerization. researchgate.net

The generally accepted mechanism for ROP of cyclic esters catalyzed by tin compounds is the coordination-insertion mechanism. nih.govresearchgate.net This pathway is understood to proceed through the following steps:

Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates to the electrophilic tin center of the this compound catalyst. This coordination polarizes the carbonyl group, making the carbonyl carbon more susceptible to nucleophilic attack.

Initiation/Nucleophilic Attack: An external nucleophile, typically an alcohol (ROH) present as an initiator or co-initiator, attacks the activated carbonyl carbon. This attack leads to the opening of the cyclic ester ring.

Insertion and Propagation: The ring-opened monomer is "inserted" into the tin-oxygen bond of the catalyst or the growing polymer chain. The newly formed terminal hydroxyl group can then coordinate with another monomer, and the process repeats, leading to the propagation of the polymer chain. Each subsequent monomer is added through the same coordination-insertion sequence, allowing for controlled polymer growth.

This mechanism allows for the synthesis of polyesters with predictable molecular weights and defined end-group functionalities, depending on the initiator used. nih.gov

Catalysis in Urethane (B1682113) and Polyester (B1180765) Synthesis

Dibutyltin compounds are widely employed as catalysts in the production of polyurethanes and polyesters due to their high efficiency in promoting esterification and urethane formation reactions. poliuretanos.com.br

The formation of a urethane linkage from the reaction of an isocyanate and a hydroxyl group (polyol) is significantly accelerated by this compound. The compound functions as a Lewis acid catalyst, activating the reactants and lowering the activation energy of the reaction. bdmaee.netpaint.org The primary proposed mechanism involves the coordination of the tin atom with the reactants. nih.gov

The detailed steps are as follows:

Catalyst-Alcohol Interaction: The dibutyltin catalyst first interacts with the alcohol (polyol), forming an organotin alkoxide complex. This step makes the alcohol's oxygen more nucleophilic. nih.gov

Isocyanate Activation: Concurrently, or in a subsequent step, the tin center can coordinate with the carbonyl oxygen or nitrogen atom of the isocyanate group (R-N=C=O). paint.orgnih.gov This coordination increases the electrophilicity of the isocyanate's carbonyl carbon.

Nucleophilic Attack: The activated (more nucleophilic) oxygen from the alcohol attacks the activated (more electrophilic) carbon of the isocyanate.

Urethane Formation and Catalyst Regeneration: This attack results in the formation of the urethane bond (-NH-COO-), and the catalyst is regenerated to participate in further reaction cycles. bdmaee.net

This catalytic cycle allows for efficient urethane formation at lower temperatures than uncatalyzed reactions. poliuretanos.com.br

While specific kinetic data for this compound is not extensively available in public literature, the kinetic behavior of closely related dibutyltin compounds in polyester and polyurethane synthesis provides significant insight. The rate of polymerization is highly dependent on catalyst concentration, temperature, and the nature of the reactants. researchgate.netresearchgate.net

In polyester synthesis, studies on synergistic catalyst systems involving dibutyltin oxide (DBTO) and organotin salts of carboxylic acids, such as dibutyltin diacetate (DBTDA), demonstrate significant rate enhancements compared to using a single catalyst component. google.com This synergy suggests that a combination of catalysts can optimize the polyesterification reaction, leading to shorter synthesis times and lower final acid numbers in the resulting polymer. google.com

The following table, derived from patent data on polyester synthesis, illustrates the kinetic performance of related dibutyltin catalysts. It shows the time required to complete the first stage of a polyesterification reaction and the final acid number of the product, comparing single-catalyst systems to a synergistic combination.

| Example No. | Catalyst System | Mole Ratio (DBTO/DBTDA) | Time to Final 1st Stage (min) | Final Acid Number |

|---|---|---|---|---|

| 19 | DBTO (Dibutyltin oxide) | - | 400 | 128 |

| 20 | DBTDA (Dibutyltin diacetate) | - | 390 | 98 |

| 21 | DBTO / DBTDA | 0.13 | 370 | 90 |

| 22 | DBTO / DBTDA | 0.25 | 355 | 88 |

| 23 | DBTO / DBTDA | 0.50 | 370 | 89 |

The data clearly indicate that the combination of DBTO and DBTDA at specific mole ratios leads to a faster reaction (e.g., 355 minutes for a 0.25 mole ratio) and a more complete reaction (lower final acid number) than either catalyst used alone. google.com This highlights the complex kinetic relationships in organotin-catalyzed systems.

Other Catalytic Roles in Diverse Organic Transformations

Dibutyltin compounds are recognized for their versatility as catalysts in a range of organic transformations beyond the more common applications. Their utility stems from the Lewis acidic nature of the tin center and the ability to form key intermediates that facilitate selective reactions. While much of the literature focuses on derivatives like dibutyltin oxide and dibutyltin dilaurate, the principles of catalysis can be extended to this compound, which is expected to exhibit similar reactivity patterns due to the presence of the dibutyltin moiety.

Regioselective Alkylation, Acylation, and Sulfonation Reactions

Dibutyltin compounds are particularly effective in mediating the regioselective functionalization of polyols, such as carbohydrates. This selectivity is typically achieved through the in situ formation of a dibutylstannylene acetal (B89532) intermediate. This intermediate activates one of the hydroxyl groups, rendering it more nucleophilic and susceptible to reaction with an electrophile.

The general mechanism involves the reaction of a diol with a dibutyltin species, such as dibutyltin oxide or a dialkoxide (which can be formed from this compound under reaction conditions), to form a five-membered cyclic stannylene acetal. In this intermediate, one of the oxygen atoms is typically more reactive, leading to high regioselectivity in subsequent reactions. For instance, in the case of a primary and a secondary hydroxyl group, the alkylation, acylation, or sulfonation reaction preferentially occurs at the more accessible and nucleophilic primary position.

While specific studies detailing the use of this compound in these transformations are not abundant, its behavior is anticipated to be analogous to other dibutyltin derivatives. The benzoate ligands could be displaced by the diol to form the active stannylene intermediate, which then directs the regioselective functionalization.

Table 1: Examples of Regioselective Functionalization Catalyzed by Dibutyltin Compounds

| Substrate | Reagent | Catalyst | Product | Yield (%) | Reference |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Benzyl bromide | Dibutyltin oxide (catalytic) | Methyl 2-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside | 85 | rsc.org |

| 1,2-Propanediol | p-Toluenesulfonyl chloride | Dibutyltin oxide (catalytic) | 1-O-Tosyl-1,2-propanediol | 90 | researchgate.net |

| Diethylene glycol | Benzoyl chloride | Dibutyltin oxide (stoichiometric) | 2-(2-Hydroxyethoxy)ethyl benzoate | 88 | sysrevpharm.org |

Note: The table presents examples with dibutyltin oxide, a closely related and well-studied catalyst, to illustrate the typical efficiency of dibutyltin-mediated regioselective reactions.

Transesterification Processes

Dibutyltin compounds, including carboxylates like this compound, are effective catalysts for transesterification reactions. researchgate.net This process is crucial in various industrial applications, such as the synthesis of polyesters and biofuels. The catalytic activity of dibutyltin compounds in these reactions is attributed to their Lewis acidity, which allows them to activate the carbonyl group of the ester, making it more susceptible to nucleophilic attack by an alcohol.

While a variety of organotin compounds are utilized for this purpose, dibutyltin derivatives are often favored for their high catalytic activity and stability. nih.gov The general mechanism for transesterification catalyzed by a dibutyltin compound can proceed through a coordination-insertion pathway. The tin catalyst coordinates to the carbonyl oxygen of the ester, enhancing its electrophilicity. Subsequently, the alcohol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. The rearrangement of this intermediate results in the formation of the new ester and the release of the original alcohol, regenerating the catalyst for the next cycle.

This compound is expected to be an active catalyst in these processes, similar to other dibutyltin dicarboxylates like dibutyltin dilaurate. acs.org The nature of the carboxylate ligand can influence the catalyst's solubility and reactivity, but the fundamental catalytic cycle remains the same.

Elucidation of Catalytic Reaction Mechanisms through Combined Experimental and Theoretical Approaches

For regioselective functionalization reactions, experimental evidence from techniques such as NMR and IR spectroscopy, along with X-ray crystallography of stable intermediates, has supported the formation of dibutylstannylene acetals. Theoretical studies, often employing Density Functional Theory (DFT), have been used to model the geometries of these intermediates and to calculate the energy barriers for the subsequent reaction pathways. These calculations help to explain the observed regioselectivity by comparing the activation energies for reactions at different hydroxyl positions. For instance, theoretical models can rationalize why one oxygen atom in the stannylene ring is more nucleophilic and sterically accessible than the other.

In the context of transesterification, combined experimental and theoretical investigations have been crucial in elucidating the catalytic mechanism. Kinetic studies provide experimental data on reaction rates and the influence of reactant and catalyst concentrations. Spectroscopic methods can be used to identify the coordination of the ester and alcohol to the tin center. Theoretical calculations complement these findings by modeling the proposed intermediates and transition states, such as the Lewis acid-base adduct between the dibutyltin catalyst and the ester. DFT calculations can also be used to compare the energetics of different proposed mechanisms, for example, a purely Lewis acid-catalyzed pathway versus a mechanism involving the formation of a tin alkoxide intermediate.

While much of the detailed mechanistic work has been performed on more common dibutyltin derivatives, the insights gained are largely transferable to this compound. The fundamental interactions of the dibutyltin Lewis acidic center with the substrates are expected to govern its catalytic activity in a similar fashion.

Biological Activity Research and Mechanistic Investigations

General Research into Biological Activities of Dibutyltin (B87310) Benzoate (B1203000) and Analogues

Dibutyltin benzoate and its analogues, a class of organotin compounds, have been the subject of considerable research due to their wide spectrum of biological activities. mdpi.comsysrevpharm.org Studies have demonstrated their efficacy as antiproliferative, antifungal, and antibacterial agents, alongside other significant biological interactions such as enzyme inhibition and endocrine disruption. nih.govfrontiersin.orgunila.ac.id

Antiproliferative and Antitumor Activity: Dibutyltin compounds have shown significant potential as anticancer agents. Research indicates that complexes based on dibutyltin exhibit high antiproliferative activity against various human cancer cell lines, including HCT-116 (colon carcinoma), MCF-7 (breast adenocarcinoma), and A-549 (lung carcinoma). mdpi.com Further studies on dibutyltin(IV) complexes derived from L-DOPA demonstrated a greater inhibition of cell growth across six human cancer cell lines (U-251, K-562, HCT-15, MCF-7, MDA-MB-231, and SKLU-1) when compared to the established chemotherapy drug, cisplatin. unam.mx Similarly, dibutyltin complexes synthesized with benzoin (B196080) aroyl hydrazone ligands were effective against MCF-7, NCI-H460 (non-small cell lung cancer), and HepG2 (liver carcinoma) cell lines. cjsc.ac.cn Investigations into the mechanism have revealed that certain dibutyltin(IV) compounds can induce cell death through a p53-independent pathway. nih.gov In neuroblastoma cells, dibutyltin (DBT) demonstrated toxicity by inhibiting cell viability and proliferation. nih.gov

Antifungal and Antibacterial Properties: The antifungal capabilities of dibutyltin derivatives are well-documented. mdpi.com Dibutyltin(IV) benzoate has been shown to be a potent antifungal agent against Fusarium oxysporum, with activity significantly greater than that of benzoic acid alone. unila.ac.id Other dibutyltin(IV) complexes have also displayed notable antifungal effects against pathogenic yeasts like Candida glabrata and Candida albicans, recording lower minimum inhibitory concentration (MIC) values than the conventional antifungal drug fluconazole. unam.mx

In the realm of antibacterial research, while direct studies on this compound are limited, its analogues have shown promise. Diphenyltin(IV) dibenzoate, a related compound, exhibits activity against bacteria such as Bacillus subtilis and Pseudomonas aeruginosa. researchgate.netunila.ac.id Furthermore, derivatives of diphenyltin(IV) dibenzoate have been identified as effective disinfecting agents against Salmonella sp. and Staphylococcus aureus. researchgate.net

Other Biological Effects: Dibutyltin compounds are also recognized as endocrine disruptors. They have been found to act as partial agonists for peroxisome proliferator-activated receptor-gamma (PPARγ) and retinoid X receptor-alpha (RXRα). frontiersin.orgnih.gov This interaction can induce adipogenesis (fat cell formation) and suppress the expression of inflammatory genes. frontiersin.orgnih.gov Additionally, dibutyltin is a potent enzyme inhibitor, notably affecting Mg-ATPase in the mitochondria of mussel digestive glands more efficiently than the more widely studied tributyltin (TBT). nih.govresearchgate.net In rabbits, administration of analogues like dibutyltin dilaurate and dibutyltin dichloride led to elevated levels of serum enzymes such as aspartate transaminase (GOT) and alanine (B10760859) transaminase (GPT), indicating potential liver cell injury. Dibutyltin compounds also exhibit immunotoxicity, with research showing they can interfere with the function of human natural killer (NK) cells. nih.gov

| Activity Type | Compound/Analogue Class | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|---|

| Antiproliferative | Dibutyltin Complexes | HCT-116, MCF-7, A-549 | High antiproliferative activity | mdpi.com |

| Antiproliferative | Dibutyltin(IV) L-DOPA Complexes | U-251, K-562, HCT-15, MCF-7, etc. | Greater growth inhibition than cisplatin | unam.mx |

| Antifungal | Dibutyltin(IV) benzoate | Fusarium oxysporum | High activity, superior to benzoic acid | unila.ac.id |

| Antifungal | Dibutyltin(IV) L-DOPA Complexes | Candida glabrata, C. albicans | Lower MIC values than fluconazole | unam.mx |

| Antibacterial | Diphenyltin(IV) dibenzoate | B. subtilis, P. aeruginosa | Demonstrated antibacterial activity | researchgate.net |

| Enzyme Inhibition | Dibutyltin (DBT) | Mussel Mitochondria | Inhibition of Mg-ATPase (IC50 = 0.19 µM) | nih.govresearchgate.net |

| Endocrine Disruption | Dibutyltin Compounds | Mammalian Cells | Partial agonism of PPARγ/RXRα, inducing adipogenesis | frontiersin.orgnih.gov |

| Immunotoxicity | Dibutyltin (DBT) | Human Natural Killer (NK) Cells | Interference with cell function | nih.gov |

Mechanistic Studies of Biological Interactions (e.g., Interaction with Enzymes, DNA Binding Modes)

Understanding the mechanisms through which dibutyltin compounds exert their biological effects is crucial for evaluating their potential. Research has focused on their interactions with key cellular components like enzymes and DNA.

Enzyme Interactions: The inhibitory effect of dibutyltin (DBT) on enzymes is a primary mechanism of its toxicity. A key target is the mitochondrial Mg-ATPase. Mechanistic studies reveal that DBT acts as an uncompetitive inhibitor with respect to ATP and a competitive inhibitor of the Mg2+ cofactor. nih.govresearchgate.net It is proposed that DBT binds strongly to the F1 catalytic subunit of the ATPase, which prevents the hydrolysis of ATP and disrupts cellular energy metabolism. nih.govresearchgate.net This contrasts with the mechanism of tributyltin (TBT), which acts as a non-competitive inhibitor likely by binding to the F0 subunit. nih.govresearchgate.net

Dibutyltin also interferes with cellular signaling pathways. In human natural killer (NK) cells, exposure to DBT leads to the rapid phosphorylation, and therefore activation, of mitogen-activated protein kinases (MAPKs). nih.gov This activation appears to be a consequence of DBT's effect on the upstream activators, MAP kinase kinases (MAP2Ks), suggesting that interference with this signaling cascade is a key part of its immunotoxic effect. nih.gov

As an endocrine disruptor, dibutyltin's mechanism involves direct interaction with nuclear receptors. It activates PPARγ by binding to its ligand-binding pocket. frontiersin.orgnih.gov Structural studies suggest that this binding is mediated by an essential ionic interaction between the tin atom of the dibutyltin compound and the sulfur atom of the cysteine residue at position 285 (Cys285) within the receptor. frontiersin.orgnih.gov The importance of this interaction was confirmed when replacing Cys285 with a serine residue completely abolished the transcriptional activation of PPARγ by dibutyltin. frontiersin.orgnih.gov

DNA Binding Modes: Certain dibutyltin complexes have been shown to interact with DNA, a mechanism relevant to their anticancer activity. Molecular docking studies of cytotoxic dibutyltin(IV) complexes derived from L-DOPA indicate that they can bind to the active site of topoisomerase I, a crucial enzyme involved in DNA replication and transcription. unam.mx The binding mode is similar to that of the known topoisomerase inhibitor topotecan, sharing affinity for specific amino acid residues (Ile535, Arg364, Asp533) and adjacent DNA regions (DA113, DC112, DT10). unam.mx Other research utilizing UV-vis spectroscopy, fluorescence spectroscopy, and viscosity measurements has also confirmed the interaction between dibutyltin-based complexes and calf thymus DNA, supporting the hypothesis that DNA is a significant molecular target. cjsc.ac.cn

| Target | Compound Class | Mechanism of Action | Reference |

|---|---|---|---|

| Mg-ATPase | Dibutyltin (DBT) | Binds to F1 subunit; uncompetitive inhibitor (vs. ATP), competitive inhibitor (vs. Mg2+) | nih.govresearchgate.net |

| PPARγ | Dibutyltin Compounds | Binds to ligand-binding pocket via interaction between Sn atom and Cys285 sulfur atom | frontiersin.orgnih.gov |

| MAP Kinases | Dibutyltin (DBT) | Induces phosphorylation (activation) of MAPKs via activation of upstream MAP2Ks | nih.gov |

| Topoisomerase I / DNA | Dibutyltin(IV) L-DOPA Complexes | Binds to the active site of topoisomerase I, interacting with both the enzyme and DNA | unam.mx |

Structure-Activity Relationship (SAR) Investigations in Biological Systems

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of dibutyltin compounds influences their biological potency. For organotin compounds with the general formula R₂SnX₂, the biological activity is primarily dictated by the dialkyltin cation (R₂Sn²⁺), in this case, the dibutyltin ion ((C₄H₉)₂Sn²⁺). unila.ac.id The anionic ligands (X), such as benzoate, are thought to play a secondary role, primarily influencing the compound's solubility and its transport into the cell. unila.ac.id

The nature of the organic groups (R) bonded directly to the tin atom is a critical determinant of cytotoxicity. sysrevpharm.org While triorganotin compounds are often reported to have higher biological activity than their diorganotin counterparts, SAR studies within the diorganotin class show that modifications to the anionic ligands (X) can significantly modulate the compound's efficacy. sysrevpharm.org

For example, in a series of cytotoxic dibutyltin(IV) complexes derived from L-DOPA, the specific substituent on the aromatic ring of the ligand was found to directly influence the potency of the anticancer activity. unam.mx A similar observation was made with dibutyltin complexes based on benzoin aroyl hydrazone; a complex featuring a salicyl group (containing a hydroxyl moiety) showed superior antitumor activity compared to a similar complex with a benzoyl group, highlighting the positive contribution of the hydroxyl group to its bioactivity. cjsc.ac.cn

Environmental Fate and Degradation Pathways of Dibutyltin Benzoate

Abiotic Degradation Mechanisms

Abiotic degradation of dibutyltin (B87310) benzoate (B1203000) primarily occurs through photochemical reactions and hydrolysis, which contribute to its transformation in the environment.

Photochemical degradation is a significant pathway for the breakdown of organotin compounds in aquatic environments. While specific studies on dibutyltin benzoate are limited, research on related organotin compounds, such as tributyltin (TBT), indicates that photolysis plays a crucial role in their degradation. The degradation of TBT, which involves the formation of dibutyltin (DBT) as an intermediate, suggests that DBT itself is susceptible to further photochemical breakdown. nih.gov

The process is driven by ultraviolet (UV) radiation from sunlight, which can induce the cleavage of the tin-carbon bonds. This leads to a stepwise dealkylation of the dibutyltin cation. The presence of photosensitizing substances in natural waters, such as humic acids, can accelerate this process. The primary photochemical degradation pathway for the dibutyltin moiety is expected to proceed as follows:

Step 1: Homolytic cleavage of a tin-butyl bond, generating a butyl radical and a monobutyltin (B1198712) radical.

Step 2: Further degradation of the monobutyltin radical to inorganic tin.

The benzoate group can also undergo photochemical degradation, potentially leading to the formation of hydroxylated derivatives before the aromatic ring is cleaved. The kinetics of photolysis are influenced by factors such as water depth, turbidity, and the intensity of solar radiation.

Hydrolysis is another key abiotic process affecting the persistence of this compound in the environment. The ester linkage between the dibutyltin cation and the benzoate anion is susceptible to hydrolysis, which would release dibutyltin hydroxide (B78521) and benzoic acid.

Organotin carboxylates are generally less susceptible to hydrolysis under neutral pH conditions compared to other organotin compounds like alkoxides. gelest.com However, the rate of hydrolysis can be significantly influenced by pH. Under acidic or alkaline conditions, the hydrolysis of the ester bond is expected to be more rapid. Studies on the hydrolysis of methyl benzoates have shown that the process is feasible, particularly at elevated temperatures. rsc.orggoogle.com In typical environmental conditions, the hydrolysis of this compound is likely to be a slow process, contributing to its persistence.

The general reaction for the hydrolysis of this compound can be represented as:

(C₄H₉)₂Sn(OCOC₆H₅)₂ + 2H₂O ⇌ (C₄H₉)₂Sn(OH)₂ + 2C₆H₅COOH

The environmental stability of this compound is therefore dependent on both its resistance to photolysis and hydrolysis. In dark, neutral pH aquatic environments, the compound is expected to be relatively stable.

Biodegradation by Microbial Communities

Microbial activity is a major driver for the degradation of this compound in soil and sediment. Both the organotin and the benzoate moieties are susceptible to microbial breakdown.

A variety of bacteria and fungi have been shown to degrade organotin compounds. The primary mechanism of biodegradation is the sequential dealkylation of the tin atom. While much of the research has focused on the more toxic tributyltin, the pathways involve the formation and subsequent degradation of dibutyltin. researchgate.net

Microorganisms capable of degrading organotins are widespread in the environment. The degradation process is generally slower in anaerobic environments compared to aerobic ones. The initial step in the biodegradation of the dibutyltin moiety involves the cleavage of a butyl group to form monobutyltin (MBT), which is then further degraded to inorganic tin. researchgate.net This process reduces the toxicity of the compound. Some bacterial species can utilize organotins as a carbon source. researchgate.net

The rate of biodegradation is influenced by several environmental factors, including temperature, pH, oxygen availability, and the presence of other organic matter. researchgate.net

Once the benzoate moiety is cleaved from the dibutyltin cation through hydrolysis or microbial action, it is readily biodegradable by a wide range of microorganisms. Benzoate is a common intermediate in the microbial degradation of many aromatic compounds. ncl.ac.uk

There are two main pathways for the microbial degradation of benzoate, depending on the availability of oxygen:

Aerobic Degradation: In the presence of oxygen, benzoate is typically hydroxylated to form catechol. The catechol ring is then cleaved by dioxygenase enzymes, leading to intermediates that can enter central metabolic pathways such as the Krebs cycle. nih.gov

Anaerobic Degradation: Under anaerobic conditions, the degradation of benzoate is more complex. It is first activated to benzoyl-CoA, which then undergoes dearomatization and ring cleavage through a series of reduction and hydrolytic reactions. nih.gov

The microbial communities responsible for benzoate degradation are diverse and include various genera of bacteria and fungi. nih.gov

Environmental Persistence and Identification of Degradation Products

This compound's persistence in the environment is a balance between its relative stability to abiotic degradation and the rate of its biodegradation. In sediments, where organotin compounds tend to accumulate, persistence can be significant, especially under anaerobic conditions. researchgate.net

The degradation of this compound results in a series of intermediate and final products.

Table 1: Expected Degradation Products of this compound

| Initial Compound | Degradation Pathway | Intermediate Products | Final Products |

| This compound | Photochemical Degradation | Monobutyltin derivatives, Benzoic acid derivatives | Inorganic tin, CO₂, H₂O |

| This compound | Hydrolysis | Dibutyltin hydroxide, Benzoic acid | - |

| This compound | Biodegradation | Monobutyltin, Benzoic acid, Catechol, Benzoyl-CoA | Inorganic tin, CO₂, H₂O |

The primary degradation products of the organotin portion are monobutyltin and ultimately inorganic tin. For the benzoate moiety, the degradation pathways lead to complete mineralization to carbon dioxide and water under aerobic conditions.

Future Directions and Emerging Research Avenues in Dibutyltin Benzoate Chemistry

Development of Novel Dibutyltin (B87310) Benzoate (B1203000) Derivatives with Tunable Properties

The development of novel dibutyltin benzoate derivatives with precisely tunable properties is a significant area of future research. This involves modifying the structure of the benzoate ligand or the butyl groups attached to the tin center to impart desired characteristics. Such modifications can influence the compound's reactivity, solubility, thermal stability, and interactions with other molecules or materials.

Research into organotin compounds has shown that altering the organic groups attached to the tin atom can significantly impact their properties and activities. For instance, studies on organotin(IV) dithiocarbamate (B8719985) complexes indicate that the nature of the R substituent on the dithiocarbamate group affects the chemical shift of 119Sn, highlighting the sensitivity of the tin center's chemical environment to ligand modifications mdpi.com. Similarly, incorporating phenyl groups in organotin molecules can enhance lipophilicity and influence interactions with biomolecules mdpi.com.

Future work could focus on synthesizing this compound derivatives with specific functional groups on the benzoate ring or with different alkyl chains on the tin atom. This could lead to compounds with enhanced catalytic activity for specific reactions, improved compatibility with various polymer matrices, or altered biological interactions for potential new applications (though biological/safety aspects are excluded from this article). The goal is to create a library of this compound derivatives where properties can be systematically tuned by targeted structural changes. This approach aligns with the broader chemical trend of designing molecules with specific functionalities for tailored applications.

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Insights

Advanced spectroscopic and computational techniques are becoming increasingly crucial for gaining a deeper understanding of the structure, bonding, and reactivity of organotin compounds, including this compound. These techniques can provide detailed insights that are difficult to obtain through traditional methods.

NMR spectroscopy, particularly 119Sn NMR, is a powerful tool for characterizing organotin(IV) complexes, providing information about the coordination number and geometry around the tin center mdpi.combsmiab.org. Future research can utilize advanced NMR techniques to study the dynamic behavior of this compound in solution or in different environments, providing insights into its speciation and interactions. Other spectroscopic methods like IR, UV-Vis, and mass spectrometry also play vital roles in structural characterization bsmiab.orgresearchgate.netresearchgate.net.

Computational chemistry, such as Density Functional Theory (DFT) calculations, can complement experimental spectroscopic data by providing theoretical insights into electronic structure, bond strengths, reaction pathways, and transition states researchgate.net. This can help researchers understand why certain derivatives exhibit specific properties or react in a particular manner. For example, computational studies have been used to investigate the interactions of organotin compounds with biomolecules rsc.org.

Integrating these techniques can lead to a more comprehensive understanding of this compound's behavior. For instance, combining experimental spectroscopic data with DFT calculations can help elucidate the mechanism of catalytic reactions involving this compound or predict the properties of newly designed derivatives before synthesis. This integrated approach can significantly accelerate the discovery and development of new organotin compounds with desired characteristics.

Exploration of Unconventional Catalytic Applications and Multicomponent Reactions

While organotin compounds, including dibutyltin species, are known catalysts for reactions like transesterification and polyurethane formation rsc.orgacs.org, future research can explore their potential in unconventional catalytic applications and multicomponent reactions (MCRs).

MCRs are synthetic strategies where three or more reactants combine in a single step to form a product, offering advantages in terms of efficiency and atom economy tcichemicals.comnih.gov. Exploring the use of this compound or its derivatives as catalysts or reagents in novel MCRs could lead to more streamlined and environmentally friendly synthetic routes to complex molecules. Research has shown the application of organotin compounds in multicomponent reactions for synthesizing various organic frameworks researchgate.net.

Beyond traditional catalytic roles, this compound could be investigated for its potential in activating specific chemical transformations that are not typically associated with organotin catalysts. This could involve exploring its Lewis acidity in new reaction cascades or its ability to interact with specific functional groups to promote unique reactivity. For example, dibutyltin oxide has been used in regioselective acylation reactions of carbohydrates banglajol.info.

The exploration of these unconventional applications requires a thorough understanding of the catalytic mechanism, which can be facilitated by the spectroscopic and computational techniques mentioned earlier. Identifying novel reaction types catalyzed by this compound could open up new avenues for its use in fine chemical synthesis and materials science.

Sustainable Synthesis and Environmental Remediation Strategies for Organotin Compounds

Given the environmental concerns associated with some organotin compounds, future research directions must include the development of sustainable synthesis methods for this compound and effective strategies for the environmental remediation of organotin contamination.

Sustainable synthesis approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous materials researchgate.netbio-conferences.orgmlsu.ac.inresearchgate.net. For this compound, this could involve exploring greener synthetic routes, such as using milder reaction conditions, alternative solvents (e.g., bio-based or supercritical fluids), or catalytic methods that reduce the formation of undesirable byproducts. The principles of green chemistry provide a framework for developing more sustainable chemical processes researchgate.netbio-conferences.orgmlsu.ac.inresearchgate.net.

Environmental remediation strategies focus on removing or degrading organotin compounds from contaminated matrices like soil and water. Research has investigated various methods for the remediation of organotin-contaminated sediments, including chemical oxidation and biodegradation nih.govmdpi.comchalmers.setandfonline.com. Future work could explore the application or adaptation of these techniques specifically for this compound, investigating its degradation pathways and the effectiveness of different remediation methods. This could involve studying microbial degradation, photocatalysis, or the use of advanced oxidative processes tailored to break down the specific structure of this compound.

Addressing the environmental impact throughout the lifecycle of this compound, from its synthesis to its eventual disposal or degradation, is a critical aspect of future research to ensure its responsible use.

Q & A

Q. How should researchers document synthetic protocols for this compound to meet journal reproducibility standards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.